N-(1-benzylcyclopentyl)-3-(furan-3-yl)propanamide
Description
N-(1-benzylcyclopentyl)-3-(furan-3-yl)propanamide: is an organic compound that belongs to the class of amides It features a benzyl group attached to a cyclopentyl ring, which is further connected to a furan ring through a propanamide linkage
Properties
IUPAC Name |
N-(1-benzylcyclopentyl)-3-(furan-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c21-18(9-8-17-10-13-22-15-17)20-19(11-4-5-12-19)14-16-6-2-1-3-7-16/h1-3,6-7,10,13,15H,4-5,8-9,11-12,14H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWLLZJHTPWARK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC2=CC=CC=C2)NC(=O)CCC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylcyclopentyl)-3-(furan-3-yl)propanamide typically involves the following steps:
Formation of the Benzylcyclopentyl Intermediate: The initial step involves the alkylation of cyclopentylamine with benzyl chloride in the presence of a base such as sodium hydroxide.
Coupling with Furan-3-yl Propanoic Acid: The benzylcyclopentylamine intermediate is then coupled with furan-3-yl propanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-3-carboxylic acid derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Benzylcyclopentylamine derivatives.
Substitution: Benzyl-substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.
Material Science: The compound’s unique structure may lend itself to the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions, especially those involving amide-containing molecules.
Mechanism of Action
The exact mechanism of action of N-(1-benzylcyclopentyl)-3-(furan-3-yl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and amide linkage are likely key functional groups involved in these interactions, potentially affecting pathways related to neurotransmission or cellular signaling.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzylcyclopentyl)-3-(furan-2-yl)propanamide: Similar structure but with the furan ring at a different position.
N-(1-benzylcyclohexyl)-3-(furan-3-yl)propanamide: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
N-(1-phenylcyclopentyl)-3-(furan-3-yl)propanamide: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
N-(1-benzylcyclopentyl)-3-(furan-3-yl)propanamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The combination of a benzyl group, cyclopentyl ring, and furan ring linked through a propanamide moiety provides a distinct chemical profile that can be leveraged for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
